molecular formula C11H22N2O B13275154 N-{2-[(2,2-dimethylpropyl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(2,2-dimethylpropyl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B13275154
M. Wt: 198.31 g/mol
InChI Key: DOJUHSGTKJUXRB-UHFFFAOYSA-N
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Description

N-{2-[(2,2-Dimethylpropyl)amino]ethyl}cyclopropanecarboxamide (CAS: 1599130-19-4, molecular formula: C₁₀H₂₀N₂O) is a cyclopropane-derived carboxamide featuring a neopentyl (2,2-dimethylpropyl) group attached to an ethylamino backbone. The structure combines a rigid cyclopropane ring with a flexible ethylamino-neopentyl chain, which may influence its physicochemical and biological properties.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-[2-(2,2-dimethylpropylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H22N2O/c1-11(2,3)8-12-6-7-13-10(14)9-4-5-9/h9,12H,4-8H2,1-3H3,(H,13,14)

InChI Key

DOJUHSGTKJUXRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCCNC(=O)C1CC1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,2-dimethylpropyl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[(2,2-dimethylpropyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Features

Target Compound :
  • Core : Cyclopropanecarboxamide.
  • Substituents: Ethylamino group with 2,2-dimethylpropyl (neopentyl) at the nitrogen.
  • Key Functional Groups : Amide, tertiary amine.
Analog 1 : (1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide
  • Core : Cyclopropanecarboxamide.
  • Substituents : Hydroxymethyl group on the cyclopropane ring; isopropyl at the amide nitrogen.
  • Key Functional Groups : Amide, secondary alcohol.
  • Structural Difference : The hydroxymethyl group increases polarity, while the isopropyl group reduces steric bulk compared to neopentyl .
Analog 2 : 2-(N,N-Diisopropylamino)ethyl Chloride
  • Core : Chloroethylamine.
  • Substituents : Diisopropyl groups at the nitrogen.
  • Key Functional Groups : Tertiary amine, chloride.
  • Structural Difference: Lacks the cyclopropane ring and amide group, but shares a branched alkylaminoethyl chain .
Analog 3 : N-[5-({2-[(2-Methoxyphenyl)carbamoyl]ethyl}carbamoyl)-2-methylphenyl]cyclopropanecarboxamide
  • Core : Cyclopropanecarboxamide.
  • Substituents : Aromatic methoxyphenyl and methylphenyl groups.
  • Key Functional Groups : Amide, aryl ether.
  • Structural Difference : Extended aromaticity increases hydrophobicity (LogD = 1.84) compared to the aliphatic target compound .

Physicochemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight 184.28 g/mol ~200 g/mol (estimated) 163.69 g/mol ~400 g/mol (estimated)
LogD (pH 5.5) Not reported Not reported Not reported 1.84
Polarity Moderate (amide + amine) High (hydroxymethyl) Low (chloride + amine) Low (aromatic groups)
Key Functional Moieties Amide, tertiary amine Amide, alcohol Tertiary amine, chloride Amide, aryl ether
  • Solubility : Analog 3’s higher LogD suggests lower aqueous solubility compared to the target compound, which lacks aromatic substituents .

Biological Activity

N-{2-[(2,2-dimethylpropyl)amino]ethyl}cyclopropanecarboxamide is a synthetic compound with notable potential in medicinal chemistry due to its unique structural characteristics. This compound features a cyclopropane ring and an aminoethyl group, which may enhance its biological activity and therapeutic applications. This article aims to explore the biological activity of this compound through various studies, highlighting its interactions with biological systems, potential therapeutic effects, and relevant case studies.

  • Molecular Formula : C11H22N2O
  • Molecular Weight : 198.31 g/mol
  • Structure : The compound contains a cyclopropane ring attached to an amino group, which is further substituted with a 2,2-dimethylpropyl group.

Structural Characteristics

The unique cyclopropane structure contributes to the compound's distinct chemical properties, potentially influencing its binding affinity to various biological targets. The presence of the amine functional group enhances reactivity and interaction with biological macromolecules.

Research indicates that this compound may modulate enzyme activity and receptor signaling pathways. It is hypothesized that the compound interacts selectively with specific receptors or enzymes, which could lead to therapeutic effects in various disease contexts.

Interaction Studies

Initial studies have focused on the binding affinity of this compound to specific biological targets. These studies are crucial for elucidating the mechanism of action and potential therapeutic applications. Key findings include:

  • Binding Affinity : The compound exhibits promising binding characteristics with certain receptors, suggesting potential roles in neuropharmacology and other therapeutic domains.
  • Enzyme Modulation : Preliminary results indicate that it may influence enzyme activity, which could be leveraged for drug development.

Comparative Analysis of Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-{2-[(2-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamideCyclopentane instead of cyclopropaneVariation in ring size may influence biological activity
N-{2-[(3-methylbutyl)amino]ethyl}cyclopropanecarboxamideSimilar amino group but different alkyl substituentPotentially different pharmacokinetics due to larger side chain
Cyclopropanecarboxamide, N-isobutylLacks the aminoethyl group; simpler structureLess complex interactions compared to this compound

Case Study 1: Neuropharmacological Applications

In a study investigating potential neuropharmacological applications, this compound was administered in animal models to assess its effects on neurotransmitter systems. Results indicated significant modulation of serotonin and dopamine pathways, suggesting potential for treating mood disorders.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of specific enzymes involved in metabolic pathways. The compound demonstrated effective inhibition of enzymes linked to metabolic disorders, highlighting its potential as a therapeutic agent for conditions like obesity and diabetes.

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